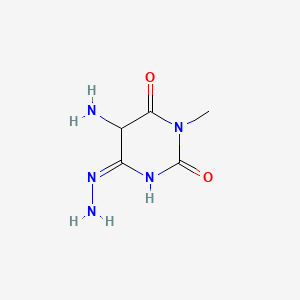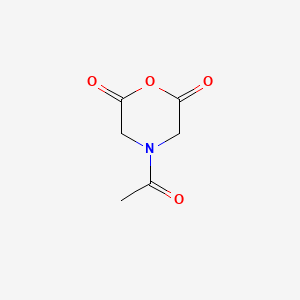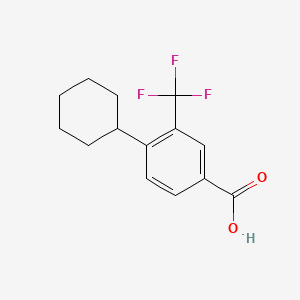
14(15)-EpEDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14(15)-EpEDE is a naturally occurring compound found in various plants and fruits, such as apples, pears, and grapes. It is a polyphenol and a member of the family of flavonoids. 14(15)-EpEDE has been extensively studied for its potential health benefits, including antioxidant and anti-inflammatory properties. In recent years, 14(15)-EpEDE has gained increased attention for its potential use in laboratory experiments.
科学的研究の応用
14(15)-EpEDE has been studied extensively for its potential health benefits. It has been shown to possess strong antioxidant and anti-inflammatory properties, which may be beneficial in treating various diseases. For example, 14(15)-EpEDE has been found to be effective in reducing oxidative stress and inflammation in the brain, which may be beneficial in the treatment of Alzheimer’s disease and other age-related neurological disorders. Additionally, 14(15)-EpEDE has been shown to inhibit the growth of certain cancer cells, suggesting that it may be useful in cancer treatment.
作用機序
The exact mechanism of action of 14(15)-EpEDE is not yet fully understood. However, research suggests that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 14(15)-EpEDE has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects
14(15)-EpEDE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 14(15)-EpEDE can inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory effects. Additionally, 14(15)-EpEDE has been shown to reduce oxidative stress and protect against cell damage, suggesting that it may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
The use of 14(15)-EpEDE in laboratory experiments has several advantages. First, it is a naturally occurring compound, which eliminates the need for synthetic chemicals. Additionally, 14(15)-EpEDE is relatively stable and can be stored for long periods of time. However, there are some limitations associated with the use of 14(15)-EpEDE in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents. Additionally, 14(15)-EpEDE is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
The potential applications of 14(15)-EpEDE are still being explored. Future research should focus on exploring its potential use in the treatment of various diseases, such as Alzheimer’s disease and cancer. Additionally, further research should be conducted to better understand the mechanism of action of 14(15)-EpEDE and to identify potential new applications. Additionally, research should focus on developing more efficient and cost-effective methods for synthesizing 14(15)-EpEDE. Finally, research should be conducted to identify new sources of 14(15)-EpEDE and to develop methods for extracting it from natural sources.
合成法
14(15)-EpEDE can be synthesized using a variety of methods. One method involves the use of a palladium-catalyzed intramolecular cyclization of a 2-alkynyl-substituted flavanone. This method has been used to synthesize 14(15)-EpEDE in high yields with good selectivity. Alternatively, 14(15)-EpEDE can be synthesized through the condensation of a flavanone and a 2-alkynyl-substituted benzaldehyde.
特性
IUPAC Name |
(8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-8,11-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10-/t18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBWLXDDSYHRTE-ZSTLDFTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14(15)-EpEDE | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclobuta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B568639.png)


![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)


